molecular formula C13H26N2O2 B2914448 tert-Butyl (R)-2-((ethylamino)methyl)piperidine-1-carboxylate CAS No. 1932812-25-3

tert-Butyl (R)-2-((ethylamino)methyl)piperidine-1-carboxylate

Cat. No.: B2914448
CAS No.: 1932812-25-3
M. Wt: 242.363
InChI Key: DNPZZKUZHMYHOZ-LLVKDONJSA-N
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Description

Properties

IUPAC Name

tert-butyl (2R)-2-(ethylaminomethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-5-14-10-11-8-6-7-9-15(11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPZZKUZHMYHOZ-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC[C@H]1CCCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Biology: It can be used as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands. Medicine: Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The compound exerts its effects through its interaction with molecular targets and pathways involved in biological processes. The specific mechanism of action depends on the context in which the compound is used, such as in drug discovery or chemical synthesis.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: (R)-tert-Butyl 2-((ethylamino)methyl)piperidine-1-carboxylate
  • CAS No.: 1289386-04-4
  • Molecular Formula : C₁₃H₂₆N₂O₂
  • Molecular Weight : 242.36 g/mol
  • Storage : Stable when sealed and stored at 2–8°C .

This compound is a piperidine derivative featuring a tert-butyl carbamate protective group and an ethylamino-methyl substituent at the 2-position. Its stereochemistry (R-configuration) is critical for applications in asymmetric synthesis and pharmaceutical intermediates.

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
tert-Butyl (R)-2-((ethylamino)methyl)piperidine-1-carboxylate Ethylamino-methyl, tert-butyl carbamate C₁₃H₂₆N₂O₂ 242.36 Chiral (R-configuration), intermediate for bioactive molecules
tert-Butyl 4-{4-[ethyl(1-methyl-2-oxo-2-phenylethyl)carbamoyl]thiazol-2-yl}piperidine-1-carboxylate () Thiazole ring, carbamoyl group C₂₅H₃₄N₄O₃S 494.64 Inhibitor of microsomal triglyceride transfer protein (MTP); used in dyslipidemia therapy
(R)-tert-Butyl-2-((R)-1-(2,6-dioxopiperidin-1-yl)-5-oxopentan-2-yl)piperidine-1-carboxylate () Dioxopiperidinyl, oxopentyl C₂₁H₃₃N₃O₅ 413.51 Contains ketone and dioxopiperidine moieties; potential proteolysis-targeting chimera (PROTAC) precursor
tert-Butyl (2R)-4,4-diethoxy-2-(aminomethyl)piperidine-1-carboxylate () Diethoxy, aminomethyl C₁₅H₃₀N₂O₄ 302.41 Ethoxy groups enhance lipophilicity; aminomethyl enables further functionalization

Key Observations :

  • Chirality : Both the target compound and the dioxopiperidinyl analog () emphasize R-configuration, suggesting stereochemical importance in receptor binding or synthetic pathways .
  • Functional Group Diversity : The diethoxy-substituted analog () exhibits higher lipophilicity (predicted logP ~2.5 vs. ~1.8 for the target compound), which may influence membrane permeability .

Stability and Handling

  • The target compound requires refrigeration (2–8°C), indicating moderate stability, whereas the diethoxy analog () may tolerate ambient conditions due to protective ethoxy groups .
  • Thiazole-containing derivatives () often exhibit greater thermal stability owing to aromatic conjugation .

Biological Activity

tert-Butyl (R)-2-((ethylamino)methyl)piperidine-1-carboxylate, a compound belonging to the piperidine family, has attracted attention for its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₂₆N₂O₂
  • Molecular Weight : 242.36 g/mol
  • IUPAC Name : tert-butyl (3R)-3-(ethylaminomethyl)piperidine-1-carboxylate
  • Chemical Structure : The compound features a piperidine ring with a tert-butyl group and an ethylamino group, contributing to its unique biological properties.

The biological activity of this compound primarily involves:

  • Neurotransmitter Modulation : The compound may enhance or inhibit neurotransmitter release, influencing mood and cognition.
  • Receptor Binding : It selectively binds to serotonin receptors, affecting their activity and downstream signaling pathways.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits significant biological activity with potential applications in various therapeutic areas:

  • CNS Disorders : Investigated for effects on mood disorders and neurodegenerative diseases due to its neurotransmitter modulation capabilities.
  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties beneficial for conditions like lupus and rheumatoid arthritis.
  • Analgesic Properties : Similar compounds have shown promise in pain relief by interacting with pain receptors in the CNS.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

Study on IL-6 Levels

In a study involving mice, administration of this compound led to a significant reduction in IL-6 levels after TLR7 stimulation, indicating its potential anti-inflammatory effects.

Dose (mg/kg)Time Point (hours)IL-6 Level Reduction
336Significant
10013Moderate
30024High

Cytotoxicity Assessment

In vitro tests showed minimal cytotoxic effects on various cell lines, including HepG2 and MCF-7, even at high concentrations (10 µM), suggesting a favorable safety profile for potential therapeutic use.

Structure–Activity Relationship (SAR)

Studies on structure–activity relationships indicate that modifications to the piperidine core significantly impact the biological activity of related compounds. For instance:

Compound NameKey FeaturesBiological Activity
(R)-tert-butyl 3-(aminomethyl)piperidine-1-carboxylateSimilar structure; potential CNS effectsModerate efficacy
(S)-tert-butyl 3-(methylamino)piperidine-1-carboxylateCarbamate derivative; used in drug synthesisHigh potency against certain targets

These findings emphasize the importance of stereochemistry and functional groups in determining the pharmacological profile of piperidine derivatives.

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